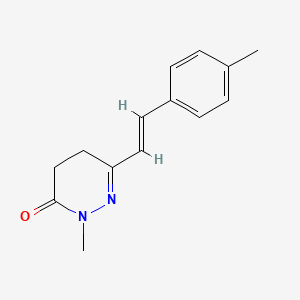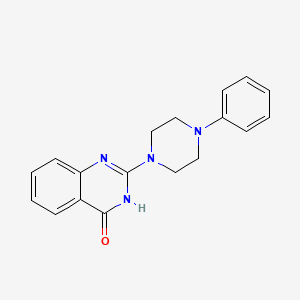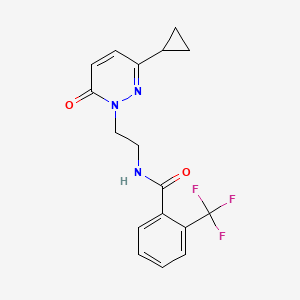
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H16F3N3O2 and its molecular weight is 351.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves a multi-step synthesis process. Key steps include:
Synthesis of the pyridazinone core through cyclization reactions involving appropriate starting materials.
Introduction of the cyclopropyl group via alkylation reactions under controlled conditions.
Attachment of the ethyl linkage through a nucleophilic substitution reaction.
Finally, the trifluoromethylbenzamide moiety is introduced through amidation reactions.
These steps often require specific reaction conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve optimal yields.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is typically optimized for cost-effectiveness and efficiency. This may involve:
Use of scalable reaction vessels.
Employing continuous flow chemistry techniques.
Utilizing green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions It Undergoes: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be employed to modify the oxidation state of the compound, affecting its properties.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, allowing the introduction or removal of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: : Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed: Depending on the type of reaction, the products formed from reactions involving this compound can vary widely. These products may include modified derivatives that retain the core structure but exhibit altered functionalities.
科学研究应用
Chemistry: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is utilized as a building block in the synthesis of complex molecules for research in organic chemistry. It serves as a precursor in various synthetic pathways to create novel compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic effects. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development. Studies explore its efficacy in treating diseases or conditions at the molecular level.
Industry: The compound finds applications in industrial processes, particularly in the development of advanced materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, coatings, and other specialized materials.
作用机制
Molecular Targets and Pathways Involved: The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects is closely related to its ability to interact with specific molecular targets. It may bind to proteins, enzymes, or receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to therapeutic or biological effects.
相似化合物的比较
Comparison and Uniqueness: Compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide.
2-(trifluoromethyl)benzamide derivatives.
Pyridazinone-based compounds.
By understanding the synthesis, reactions, applications, and unique properties of this compound, researchers and industry professionals can harness its potential for various scientific and practical purposes.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-2-1-3-12(13)16(25)21-9-10-23-15(24)8-7-14(22-23)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFAZMPIHNRDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
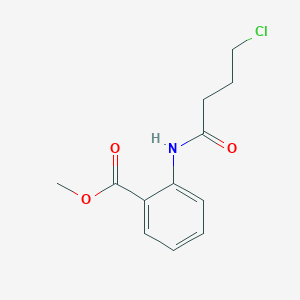
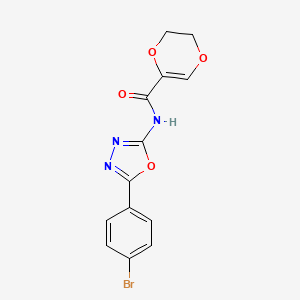
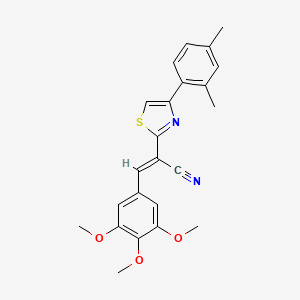
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
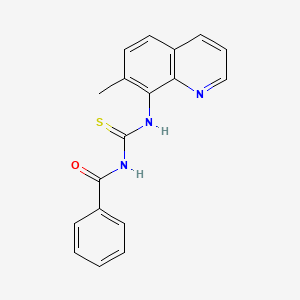
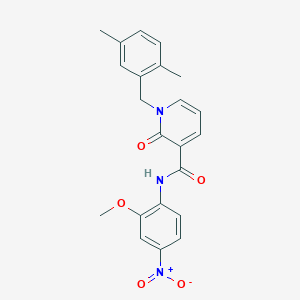
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2966853.png)
![methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2966854.png)
![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)
